7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the nitration of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione-7-amine.
Scientific Research Applications
7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 4-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 2-(2-oxopropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Uniqueness
7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H4N2O5S |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
7-nitro-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O5S/c10-7-4-2-1-3-5(9(11)12)6(4)15(13,14)8-7/h1-3H,(H,8,10) |
InChI Key |
SQPRZTVMUYGIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=O |
Origin of Product |
United States |
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